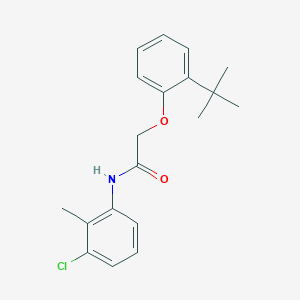
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride involves its ability to inhibit the activity of various kinases. It has been shown to inhibit the activity of several kinases involved in cancer development and progression, including EGFR, HER2, and VEGFR. This inhibition leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride has also been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, with studies showing its ability to inhibit the production of inflammatory cytokines. In addition, it has also been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of several viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride in lab experiments is its ability to selectively inhibit the activity of specific kinases. This allows researchers to investigate the role of these kinases in various biological processes, including cancer development and progression. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental models.
Direcciones Futuras
There are several future directions for research involving 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. In addition, further investigation into the anticancer properties of this compound is warranted, including studies investigating its potential as a treatment for specific types of cancer. Finally, the potential use of this compound as an antiviral agent should also be explored, given its demonstrated ability to inhibit the replication of several viruses.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride involves the reaction of 2-chloroaniline and 4-iodoaniline with 2-aminobenzophenone in the presence of a catalyst such as palladium on carbon. The resulting product is then purified and converted to the hydrochloride salt form.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride has been studied for its potential applications in a range of scientific research fields. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been investigated for its potential as a kinase inhibitor, with studies demonstrating its ability to inhibit the activity of several kinases involved in cancer development and progression.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClIN3.ClH/c21-17-7-3-1-5-15(17)19-24-18-8-4-2-6-16(18)20(25-19)23-14-11-9-13(22)10-12-14;/h1-12H,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWRFYPGQYENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)

![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
![2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)

![2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone](/img/structure/B5233147.png)
![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)